molecular formula C7H8N2O3 B2589995 ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate CAS No. 75716-82-4

ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate

Cat. No.: B2589995
CAS No.: 75716-82-4
M. Wt: 168.152
InChI Key: CAAIBUKGGKFUKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of imidazole derivatives with different substituents.

    Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring. These derivatives are often used in pharmaceuticals and other applications due to their unique chemical properties.

Scientific Research Applications

Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to different biological effects. For example, it can inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent. The exact molecular targets and pathways depend on the specific application and the structure of the imidazole derivative .

Comparison with Similar Compounds

Ethyl 2-(1H-imidazol-1-yl)-2-oxoacetate can be compared with other imidazole derivatives, such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

    Metronidazole: An antibacterial and antiprotozoal agent.

These compounds share the imidazole ring structure but differ in their substituents and specific applications. This compound is unique due to its specific ester functional group, which imparts different chemical and biological properties compared to other imidazole derivatives .

Properties

IUPAC Name

ethyl 2-imidazol-1-yl-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)6(10)9-4-3-8-5-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAIBUKGGKFUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of imidazole (12.2 g, 175 mmol) in tetrahydrofuran (250 ml) was added ethyl chlorooxoacetate (10 mL, 90 mmol) in tetrahydrofuran (250 ml) at 0° C., and the mixture was stirred for 1 hour and then filtered off and washed with cold tetrahydarofuran (100 mL). The solvent was evaporated off under the reduced pressure to obtain 14.4 g of the title compound.
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

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